6-(Fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, also known as 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a chemical compound with the molecular formula and a molecular weight of 196.18 g/mol. This compound is categorized primarily as an impurity reference material and is associated with cardiac drugs and beta blockers. Its significance in pharmaceutical applications stems from its potential role as an antihypertensive agent .
The compound is identified by various identifiers including the CAS number 99199-60-7. It falls under the category of carboxylic acids and is classified as an intermediate in pharmaceutical synthesis. The compound's structure features a fluorine atom attached to a benzopyran ring, which contributes to its biological activity and chemical properties .
Synthesis of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid can be approached through several methods:
The synthesis requires careful control of reaction conditions, including temperature and reaction time, to favor the formation of the target compound while minimizing side reactions. The use of protective groups may also be necessary during various steps to prevent unwanted reactions at sensitive sites on the molecule.
The molecular structure of 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid can be represented using various chemical notations:
These notations describe a bicyclic structure featuring a benzopyran core with a carboxylic acid functional group and a fluorine substituent that influences its reactivity and biological properties .
The accurate mass of the compound is reported as 196.0536 g/mol, which aligns with its molecular formula. The structure exhibits stereochemistry that may be relevant for its biological activity .
6-(Fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid can participate in various chemical reactions:
The reactions are typically carried out in organic solvents such as dichloromethane or ethanol under controlled temperatures to optimize yields and minimize degradation.
The mechanism of action for 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves interaction with specific biological targets in the cardiovascular system:
Research indicates that compounds within this class can exhibit significant pharmacological activity through these mechanisms, although specific studies on this compound's exact action remain limited .
The compound typically appears as a solid at room temperature with a melting point that can vary based on purity and crystalline form.
Key chemical properties include:
Relevant data indicate that handling should be done with care due to potential toxicity if ingested or inhaled .
6-(Fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid finds applications primarily in:
Its unique structural features make it a valuable compound for further exploration in drug development and medicinal chemistry .
The benzopyran (chromane) core—a bicyclic framework fusing a benzene ring with a six-membered oxygen-containing heterocycle—represents a privileged scaffold in medicinal chemistry. Its structural versatility enables diverse non-covalent interactions with biological targets, while its natural abundance in pharmacologically active compounds (e.g., flavonoids, coumarins, tocopherols) validates its bio-relevance [1] [9]. Chromane derivatives exhibit conformational semi-rigidity, facilitating precise spatial positioning of substituents critical for target engagement. The scaffold’s synthetic tractability allows extensive decoration at multiple positions (C-2, C-3, C-6, C-7), enabling fine-tuning of physicochemical properties [2] [8]. Within this context, 6-(fluorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid emerges as a strategically functionalized derivative, merging the benzopyran core’s inherent bioactivity with the unique reactivity of fluorosulfonyl (–SO₂F) and carboxylic acid (–COOH) groups. This bifunctional design supports dual modes of action: target binding via the chromane core and covalent/conjugation capabilities through its substituents [6] [10].
Chromane-based therapeutics have evolved through three key phases, reflecting advances in synthetic methodology and target understanding:
Early Natural Product-Inspired Agents (1950s–1980s): Initial drug candidates focused on minimally modified natural chromanes. Warfarin (3-(3-oxo-1-phenylbutyl)-4-hydroxycoumarin), derived from coumarin benzopyrans, became a widely prescribed anticoagulant by inhibiting vitamin K epoxide reductase [8]. Similarly, the chromane-aldehyde core of Amiodarone demonstrated antiarrhythmic effects, while the benzopyran-embedded structure of novobiocin (a coumarin antibiotic) inhibited bacterial DNA gyrase [1] [8]. These successes established chromane as a validated pharmacophore.
Rational Design Era (1990s–2010s): Advances in structural biology enabled targeted modifications. For neurodegenerative diseases, 7-benzyloxy-substituted chromanes were optimized as MAO-B inhibitors (e.g., NW-1772), leveraging QSAR models correlating C7-substituent lipophilicity (ClogP) with potency [8]. In oncology, synthetic chroman-4-one derivatives (e.g., flavonoid analogs) were developed as kinase inhibitors or tubulin polymerization disruptors, with substitutions at C-2 and C-3 enhancing cytotoxicity [2]. Table 1 highlights key chromane-based drugs and their therapeutic applications.
Table 1: Clinically Significant Chromane-Derived Therapeutics
Compound | Core Structure | Therapeutic Application | Key Structural Features |
---|---|---|---|
Warfarin | Coumarin (2H-chromen-2-one) | Anticoagulant | 4-Hydroxy + 3-substituted phenyl ketone |
Amiodarone | Benzofuran-chromane hybrid | Antiarrhythmic | Iodinated benzofuran + ethylamine chain |
NW-1772 | 4-Aminomethylchromane | MAO-B Inhibitor (Neurodegeneration) | 7-Meta-chlorobenzyloxy + 4-aminomethyl |
Flavopiridol (Alvocidib) | Chroman-4-one | CDK Inhibitor (Cancer) | 2-Phenyl + 3-hydroxyl groups |
The fluorosulfonyl (–SO₂F) group, historically limited to industrial applications, has emerged as a cornerstone of "next-generation" click chemistry due to its unique reactivity and stability. Key attributes driving its integration into bioactive chromanes include:
SuFEx Click Chemistry Compatibility: Fluorosulfonyl groups undergo rapid, quantitative reactions with nucleophiles (e.g., amines, phenols) under physiological conditions to form sulfamates (–OSO₂NH–) or sulfonate esters (–OSO₂R). This enables covalent linkage to biological targets or prosthetic groups (e.g., PEG, fluorophores) without catalysts [3] [10]. For 6-(fluorosulfonyl)chromane-2-carboxylic acid, the C6–SO₂F position is sterically accessible, allowing simultaneous engagement of targets via the chromane core (e.g., enzyme active sites) and SuFEx-mediated conjugation.
Electronic and Steric Modulation: Introduction of –SO₂F significantly alters chromane electronics. Hammett σₚ values for fluorosulfonyl (+1.01) indicate strong electron-withdrawing effects, comparable to nitro (–NO₂, σₚ= +0.81) but with superior biocompatibility. This polarizes adjacent bonds, enhancing hydrogen-bond acceptor capacity at ring oxygen or carbonyls [7] [10]. Craig plot analyses confirm –SO₂F occupies a distinct physicochemical space: high hydrophilicity (π= -0.92) offsets its electronegativity, improving solubility versus halogenated analogs [7]. Table 2 compares key substituent parameters.
Table 2: Physicochemical Properties of Bioisosteric Substituents on Chromane Scaffolds
Substituent | Hammett σₚ | Hansch π (logP) | Steric MR | Common Bioisosteres |
---|---|---|---|---|
–SO₂F | +1.01 | -0.92 | 9.3 | –CO₂H, –SO₃H, –tetrazole |
–COOH | +0.45 | -0.32 | 6.9 | –SO₂NHCOR, –oxadiazolone |
–CF₃ | +0.54 | +0.88 | 5.3 | –CN, –SCH₃ |
–NO₂ | +0.81 | -0.28 | 7.2 | –CN, –SO₂CH₃ |
Polymer conjugation: PEGylation via bis-amine linkers to enhance pharmacokinetics [3] [6] [10].Molecular modeling confirms the C2–C6 vector positions both groups on the same molecular face, optimizing simultaneous interactions.
Synthetic Accessibility: Traditional fluorosulfonylation required hazardous reagents like SO₂F₂ gas. Modern approaches leverage radical chemistry or enol fluorosulfonates. For chromanes, photocatalytic carbo-fluorosulfonylation of alkenes using in situ-generated FSO₂ radicals achieves 6-SO₂F installation under mild conditions (visible light, Ir photocatalysts) [10]. Alternatively, DESI-MS microdroplet platforms accelerate fluorosulfurylation of phenolic chromanes (e.g., 6-hydroxychromane-2-carboxylate), completing reactions in milliseconds with nanogram-scale consumption [3].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0